molecular formula C12H13FN2 B11897799 4-(4-Fluorophenyl)piperidine-4-carbonitrile

4-(4-Fluorophenyl)piperidine-4-carbonitrile

Cat. No.: B11897799
M. Wt: 204.24 g/mol
InChI Key: RQYTTWXPAPNGEO-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)piperidine-4-carbonitrile is an organic compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring substituted with a fluorophenyl group at the fourth position and a carbonitrile group at the same position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)piperidine-4-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)piperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of 4-(4-fluorophenyl)piperidine-4-carboxylic acid.

    Reduction: Formation of 4-(4-fluorophenyl)piperidine-4-amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(4-Fluorophenyl)piperidine-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is studied for its potential interactions with biological targets, including receptors and enzymes.

    Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.

    Industrial Applications: The compound is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity and selectivity towards these targets. The carbonitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorobenzyl)piperidine
  • 4-(4-Chlorophenyl)piperidine-4-carbonitrile
  • 4-(4-Methylphenyl)piperidine-4-carbonitrile

Uniqueness

4-(4-Fluorophenyl)piperidine-4-carbonitrile is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for designing compounds with improved pharmacokinetic and pharmacodynamic profiles. The fluorine atom can enhance metabolic stability and bioavailability compared to other halogen or alkyl-substituted analogs .

Properties

IUPAC Name

4-(4-fluorophenyl)piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4,15H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYTTWXPAPNGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C#N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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